N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a benzamide moiety with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions, such as heating in a solvent like ethanol.
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Sulfonylation: : The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
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Coupling with Benzamide: : The sulfonylated piperazine is then coupled with 2-(methylthio)benzoyl chloride to form the final product. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkoxides, strong bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological activity.
Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonyl group can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s lipophilicity, affecting its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)benzamide: Lacks the sulfonyl group.
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is unique due to the combination of its sulfonyl and fluorophenyl groups, which can significantly influence its biological activity and pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYBEOGMGOCARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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